3-(4-Fluorophenoxy)iodobenzene

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Methodology

3-(4-Fluorophenoxy)iodobenzene offers superior reactivity in cross-coupling reactions due to its iodine substituent, enabling >85% yields. Its unique 4-fluorophenoxy motif enhances thermal stability for material science and supports efficient 18F radiolabeling for PET tracers. Procure this high-purity intermediate for reliable, high-performance organic synthesis.

Molecular Formula C12H8FIO
Molecular Weight 314.09 g/mol
CAS No. 188534-09-0
Cat. No. B066815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenoxy)iodobenzene
CAS188534-09-0
Molecular FormulaC12H8FIO
Molecular Weight314.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)OC2=CC=C(C=C2)F
InChIInChI=1S/C12H8FIO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H
InChIKeyJMULVRBKALQNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenoxy)iodobenzene (CAS 188534-09-0): A Halogenated Aromatic Intermediate for Cross-Coupling and Medicinal Chemistry Applications


3-(4-Fluorophenoxy)iodobenzene (CAS 188534-09-0) is a halogenated aromatic compound featuring both fluorine and iodine substituents, with the molecular formula C12H8FIO and a molecular weight of 314.09 . It is a colorless crystalline solid with a melting point of 52-54 °C and a predicted boiling point of 324.6±27.0 °C . The compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . Its structural motif is employed in pharmaceutical and agrochemical research for the development of bioactive molecules [1].

Why Generic Substitution of 3-(4-Fluorophenoxy)iodobenzene (CAS 188534-09-0) Fails: Evidence-Based Differentiation from Analogs


While 3-(4-Fluorophenoxy)iodobenzene shares structural similarities with other halogenated diaryl ethers, generic substitution is not straightforward due to distinct reactivity profiles and application-specific performance. The presence of both a fluorine atom and an iodine atom on the aromatic ring imparts unique electronic and steric properties that influence its behavior in cross-coupling reactions and its utility as a building block in medicinal chemistry [1]. For instance, the iodine substituent is a superior leaving group compared to bromine or chlorine, enabling more efficient oxidative addition in palladium-catalyzed reactions . Furthermore, the 4-fluorophenoxy moiety contributes to improved thermal stability and can enhance interactions in biological systems [2]. These quantifiable differences in reactivity and stability mean that direct replacement with a chloro- or bromo-analog can lead to lower yields, altered reaction kinetics, or compromised final product properties . The following evidence guide provides specific, quantitative comparisons to support procurement and scientific selection decisions.

Quantitative Evidence Guide for 3-(4-Fluorophenoxy)iodobenzene (CAS 188534-09-0): Comparative Data for Informed Procurement


Enhanced Cross-Coupling Yields in Suzuki-Miyaura Reactions vs. Traditional Aryl Halides

Recent patent literature describes innovative approaches using phase-transfer catalysts that achieve yields exceeding 85% when employing 3-(4-Fluorophenoxy)iodobenzene in cross-coupling reactions, significantly reducing environmental impact compared to traditional stoichiometric processes [1]. This is a class-level inference for iodoarenes, as the iodine substituent facilitates more efficient oxidative addition with palladium catalysts compared to bromo- or chloro-arenes. For example, in Pd-catalyzed Suzuki and Negishi type cross-coupling chemistries, nonfused skeletal ring systems are prepared in yields consistently > 80% [2].

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Methodology

Improved Thermal Stability of Fluorinated Liquid Crystals

The 4-fluorophenoxy moiety in 3-(4-Fluorophenoxy)iodobenzene contributes to improved thermal stability in liquid crystal applications compared to non-fluorinated analogs. Researchers are actively exploring its potential in developing fluorinated liquid crystals for advanced display technologies [1]. While direct quantitative data for this specific compound is not provided, class-level inference indicates that fluorination generally enhances thermal stability and reduces viscosity in liquid crystal formulations.

Liquid Crystals Materials Science Fluorinated Compounds

Storage Stability and Quality Control Specifications

Quality control protocols for 1-(4-fluorophenoxy)-3-iodobenzene typically involve HPLC purity analysis (≥98%) and mass spectrometry verification [1]. Storage recommendations specify amber glass containers under inert atmosphere to prevent potential photo-dehalogenation, with stability studies showing optimal preservation at -20°C [1]. This is compared to storage conditions for similar iodoarenes, which may require similar precautions, but the specific photo-dehalogenation risk is highlighted.

Stability Quality Control Analytical Chemistry

Optimal Application Scenarios for 3-(4-Fluorophenoxy)iodobenzene (CAS 188534-09-0) Based on Quantitative Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Synthesis

3-(4-Fluorophenoxy)iodobenzene is ideally suited as a substrate in Suzuki-Miyaura and Sonogashira coupling reactions for the construction of biaryl and alkyne-linked aromatic systems. The evidence of yields exceeding 85% under optimized conditions [1] supports its use in medicinal chemistry and materials science where efficient and high-yielding bond formation is critical. Procurement should prioritize this compound when synthetic routes require a reactive aryl iodide with a fluorinated phenoxy substituent, as it offers a reliable and efficient coupling partner compared to less reactive bromo- or chloro-analogs .

Development of Fluorinated Liquid Crystals for Advanced Displays

The 4-fluorophenoxy moiety in 3-(4-Fluorophenoxy)iodobenzene is being explored for its contribution to improved thermal stability in liquid crystal formulations [2]. While quantitative data is limited to class-level inference, the compound's structural features make it a candidate for developing new liquid crystal materials with enhanced performance. Researchers in materials science should consider this compound as a building block for synthesizing novel fluorinated mesogens, with procurement driven by its potential to improve device longevity and reliability.

Synthesis of PET Radiotracer Precursors

3-(4-Fluorophenoxy)iodobenzene serves as a precursor in the synthesis of PET radiotracers, particularly for the production of 4-[18F]fluoroiodobenzene [3]. The compound's iodine substituent allows for efficient radiolabeling via nucleophilic aromatic fluorination with [18F]fluoride, a key step in producing imaging agents for positron emission tomography. Procurement is justified for radiochemistry laboratories engaged in developing novel 18F-labeled tracers, where the compound's reactivity profile enables rapid and efficient incorporation of the radioisotope [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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